molecular formula C23H20ClN3O3S B14108063 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B14108063
M. Wt: 453.9 g/mol
InChI Key: ATMUEQVCNQTYHE-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core

Preparation Methods

The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of thiophene-2-carboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . The reaction conditions often require heating and the use of specific catalysts to achieve high yields. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include those related to cell cycle regulation, apoptosis, or signal transduction, depending on the specific application being studied .

Comparison with Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C23H20ClN3O3S

Molecular Weight

453.9 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C23H20ClN3O3S/c1-13-9-14(2)20(15(3)10-13)25-19(28)12-26-18-7-8-31-21(18)22(29)27(23(26)30)17-6-4-5-16(24)11-17/h4-11H,12H2,1-3H3,(H,25,28)

InChI Key

ATMUEQVCNQTYHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3)C

Origin of Product

United States

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